Magnesium maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H2MgO4 |
|---|---|
Molecular Weight |
138.36 g/mol |
IUPAC Name |
magnesium;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Mg/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI Key |
QUIOHQITLKCGNW-ODZAUARKSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Mg+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Mg+2] |
Synonyms |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origin of Product |
United States |
Synthetic Methodologies for Magnesium Maleate
Conventional Synthetic Routes and Their Mechanistic Underpinnings
Conventional methods for the synthesis of magnesium maleate (B1232345) and related compounds often rely on established chemical principles such as precipitation, sol-gel, and hydrothermal techniques. These methods are well-documented and provide a foundation for producing the compound with controlled properties.
Precipitation is a common and straightforward method for the synthesis of magnesium salts, including magnesium maleate. This technique involves the reaction of soluble precursors in a solution to form an insoluble product that precipitates out.
The morphology of the precipitated particles can be influenced by several factors, including the concentration of reactants, pH of the solution, reaction temperature, and the presence of additives or templates. researchgate.netresearchgate.netpsu.edu For instance, in the synthesis of magnesium hydroxide (B78521) nanoparticles by precipitation, parameters such as ammonia (B1221849) concentration, Mg2+ concentration, and aging temperature have been shown to affect the final morphology, leading to structures like nanoneedles and nanodisks. researchgate.net Similarly, the particle shape of microbially induced calcium carbonate precipitates is heavily controlled by the morphology of the granular media they form on, with different shapes resulting from spherical versus angular particles. psu.edu While specific studies on controlling this compound morphology are not abundant, the principles observed in the synthesis of other magnesium compounds, such as magnesium hydroxide and magnesium fluoride, are applicable. researchgate.netresearchgate.netunipa.it The use of polymeric additives, like polystyrene sodium maleate, has been employed in the biomimetic synthesis of magnesium oxalate (B1200264) to control the shape of the resulting particles. google.com
Table 1: Reaction Parameters for the Precipitation Synthesis of this compound
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | L-malic acid and magnesium carbonate or magnesium oxide | google.com |
| Solvent | Deionized water | google.com |
| Initial Temperature | 75-85 °C | google.com |
| Final Temperature | 105-120 °C | google.com |
| Molar Ratio (L-malic acid:Mg source) | 1.1-1.3 : 1 | google.com |
| Post-reaction Processing | Decolorization, filtration, concentration, and crystallization | google.com |
The sol-gel process is a versatile wet-chemical technique used for fabricating materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. While specific literature on the sol-gel synthesis of this compound is limited, the general principles can be understood from the synthesis of other magnesium-containing materials. researchgate.netscielo.brmdpi.com
The process generally involves the hydrolysis and condensation of metal alkoxide or salt precursors in a solvent. mdpi.com For magnesium-based materials, precursors like magnesium chloride or magnesium nitrate (B79036) are often used. scielo.br The synthesis of magnesium aluminate spinel (MgAl2O4) nanoparticles via a sol-gel route using citrate (B86180) polymeric precursors demonstrates this approach. scielo.br In this method, a gel is formed, which is then dried and calcined to produce the final material. scielo.br
In a study on the sol-gel synthesis of magnesium peroxide, a magnesium malonate intermediate was formed during the process. researchgate.net This suggests the feasibility of adapting sol-gel methods to specifically target this compound as the final product or as a stable intermediate. The morphology of sol-gel derived materials can be controlled by factors such as the type of precursor, the solvent, the pH of the solution, and the calcination temperature. researchgate.net
Hydrothermal and solvothermal methods involve chemical reactions in a closed system (an autoclave) at temperatures above the boiling point of the solvent (water for hydrothermal, other solvents for solvothermal) and at pressures greater than 1 bar. researchgate.netmdpi.comuio.no These conditions facilitate the dissolution and recrystallization of materials that are sparingly soluble under ordinary conditions. uio.no
These techniques have been successfully employed for the synthesis of various magnesium compounds with controlled morphologies. researchgate.netmdpi.com For example, magnesium hydroxide nanostructures with different shapes have been synthesized using hydrothermal methods. researchgate.netmdpi.com
Two new three-dimensional magnesium coordination polymers of L-malic acid have been synthesized using a solvothermal method, indicating that this approach is suitable for creating complex structures involving magnesium and malate (B86768) ions. researchgate.net The choice of solvent, temperature, pressure, and reaction time are crucial parameters that can be tuned to control the crystal structure and morphology of the final product. researchgate.net
Sol-Gel Synthesis Approaches
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of this compound synthesis, this can be achieved through techniques such as solvent-free reactions and microwave-assisted protocols.
Solvent-free synthesis offers significant environmental benefits by eliminating the need for solvents, which are often volatile, toxic, and difficult to dispose of. These reactions are typically carried out by grinding, melting, or using a minimal amount of a liquid reactant that also serves as the solvent.
A process for the solvent-free preparation of magnesium formate (B1220265) has been developed, where formic acid acts as both the reactant and the solvent. google.comgoogle.com This approach could potentially be adapted for the synthesis of this compound, where maleic acid in its molten state or a concentrated aqueous solution could react directly with a magnesium precursor like magnesium oxide. This would reduce waste and simplify the purification process. google.comgoogle.com
Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture. This method often leads to a significant reduction in reaction time, increased product yields, and improved product purity compared to conventional heating methods. mostwiedzy.plijerd.comresearchgate.net The rapid and uniform heating provided by microwaves can enhance reaction rates and lead to different product morphologies. ijerd.com
This technique has been applied to the synthesis of various magnesium compounds. For instance, magnesium hydroxide nano-sheets have been prepared using a microwave synthesis technique, resulting in a high surface area material. researchgate.net In another example, microwave irradiation was used for the synthesis of starch maleate, demonstrating a significant reduction in reaction time compared to conventional heating. mostwiedzy.pl
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Starch Maleate
| Synthesis Method | Reaction Time | Source |
|---|---|---|
| Conventional Heating | 120 min | mostwiedzy.pl |
| Microwave-Assisted | 30 min | mostwiedzy.pl |
The application of microwave-assisted synthesis to the production of this compound could offer similar advantages, leading to a more energy-efficient and faster manufacturing process.
Mechanochemical Synthesis Pathways
Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, presents a solvent-free, environmentally friendly alternative for producing this compound. This method typically involves the high-energy ball milling of solid reactants, which can lead to the formation of products without the need for bulk solvents, often at room temperature. organic-chemistry.orgmdpi.com
The synthesis of magnesium-based compounds via mechanochemistry has been demonstrated to be highly effective. For instance, Grignard reagents can be prepared by ball milling magnesium metal with organic halides in the air, a process that traditionally requires strict inert and anhydrous conditions. organic-chemistry.org Similarly, studies on the mechanochemical synthesis of magnesium-substituted hydroxyapatite (B223615) show that the choice of the magnesium-bearing precursor is crucial for the reaction's success. mdpi.com Using precursors like magnesium hydroxide or monomagnesium phosphate (B84403) allows for the formation of a single-phase product directly within the planetary ball mill without requiring subsequent thermal treatment. mdpi.com
For this compound, a plausible mechanochemical pathway involves the direct milling of a magnesium source, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), with solid maleic acid. The mechanical forces generated during milling would activate the surfaces of the reactants, break down the crystal lattices, and promote the acid-base reaction to form this compound. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. mdpi.com The efficiency of such solid-state reactions can be high, potentially leading to quantitative yields in short reaction times.
Table 1: Comparison of Conventional vs. Mechanochemical Synthesis
| Feature | Conventional Solution Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent Use | Typically requires bulk solvents (e.g., water, ethanol) | Solvent-free or minimal solvent (liquid-assisted grinding) |
| Energy Input | Often requires heating/refluxing | Mechanical energy (milling/grinding) |
| Reaction Time | Can be several hours | Often minutes to a few hours |
| Waste Generation | Generates solvent waste | Minimal waste generated |
| Process Control | Control via concentration, temperature | Control via milling frequency, time, ball-to-powder ratio |
Plant-Mediated Biosynthesis and Biomolecule Templating
The biosynthesis of nanomaterials using plant extracts is an emerging field of green nanotechnology that offers a cost-effective and eco-friendly route for production. nih.gov This approach can be conceptualized for this compound synthesis, leveraging the natural biochemical machinery of plants.
Plants naturally absorb magnesium from the soil, as it is an essential macronutrient for various physiological processes, including its role as the central atom in chlorophyll. frontiersin.org Furthermore, plants synthesize a wide array of organic acids, and the metabolic pathways for producing dicarboxylic acids like malate are well-established. nih.gov Research has shown that the application of certain nanoparticles can even enhance the biosynthesis and secretion of organic acids like malate in plant roots. frontiersin.org
A plant-mediated synthesis of this compound could involve using an extract from a plant species known to accumulate magnesium and produce relevant organic acid precursors. The plant extract would serve as a source of biomolecules—such as polyphenols, flavonoids, and proteins—that can act as reducing, stabilizing, and capping agents. nih.gov These biomolecules can chelate the magnesium ions and template the growth of this compound crystals or nanoparticles, controlling their size and morphology. This process mimics the observed synthesis of magnesium oxide (MgO) nanoparticles using clove bud extract, where plant-based polyphenols facilitate the formation of the nanoparticles. nih.gov The use of biomolecules as templates ensures a "bottom-up" synthesis approach where molecular interactions guide the formation of the final structure. biorxiv.org
Novel Precursors and Ligand Exchange Reactions in Synthesis
The properties and reactivity of this compound are intrinsically linked to the precursors used in its synthesis. Research into novel precursors aims to provide better control over the reaction kinetics and the structure of the final product. koreascience.kr
A significant structural study of magnesium bis(hydrogenmaleate) hexahydrate revealed that the maleate anion does not directly chelate the magnesium ion. mdpi.com Instead, the complex consists of a hexaaquo magnesium core, [Mg(H₂O)₆]²⁺, with the hydrogen maleate anions participating in outer-sphere coordination via hydrogen bonding. mdpi.com This finding suggests that precursors which readily form this stable hexaaquo magnesium species in solution are highly suitable for synthesizing this particular hydrate.
Ligand exchange reactions offer another sophisticated route for synthesis. This approach involves a precursor complex where magnesium is bound to a different, often more labile, ligand. The synthesis of magnesium alkoxide complexes, for example, can be achieved through the protonolysis of magnesium alkyl precursors. rsc.orgnih.gov A similar strategy could be employed for this compound, where a precursor such as a magnesium alkoxide or a magnesium amide reacts with maleic acid. In this reaction, maleic acid would provide the proton to displace the existing ligand (e.g., alkoxide), which would in turn be replaced by the maleate anion.
The use of complex precursors has also been explored. For instance, magnesium ferrite (B1171679) nanoparticles can be synthesized at lower temperatures by the thermolysis of precursors like magnesium hexapropionatoferrate(III) or magnesium bis(citrato) ferrate(III). researchgate.netakjournals.com This suggests the potential for designing a single-source precursor for this compound, possibly a mixed-ligand complex, that decomposes under specific conditions to yield the desired product with high purity.
Control of Crystallization and Polymorphism During Synthesis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit varying physical and chemical properties. researchgate.netnih.gov this compound is known to exist in different hydrated forms and crystal structures, making the control of its crystallization a key synthetic objective. tandfonline.comresearchgate.netiucr.org
The selective crystallization of a desired polymorph is governed by a range of thermodynamic and kinetic factors. mit.edu Key operational parameters that can be manipulated include:
Temperature: Temperature affects the solubility and the relative stability of different polymorphs. For enantiotropic systems, the stable form can change at a specific transition temperature. mit.edu
Supersaturation: The level of supersaturation is a primary driving force for nucleation and crystal growth. Controlling the rate at which supersaturation is generated (e.g., by adjusting the cooling rate or solvent/anti-solvent addition rate) can favor the nucleation of a specific form. sphinxsai.commdpi.com
Solvent: The choice of solvent is crucial as it influences solute-solvent interactions, which can stabilize certain crystal faces or precursor species in solution, thereby directing the crystallization pathway toward a particular polymorph. google.com
Additives: The presence of impurities or specifically added molecules can inhibit or promote the growth of certain polymorphs by adsorbing onto the surfaces of growing crystals.
For this compound, different hydrated crystals have been reported, often grown by slow evaporation from aqueous solutions. tandfonline.comiucr.org For example, this compound dihydrate (MMDH) and hexa-aqua magnesium hydrogen maleate both crystallize in the monoclinic system with the P21/c space group, while magnesium bis(hydrogen maleate) hexahydrate crystallizes in the monoclinic P2Ja space group. tandfonline.comresearchgate.netiucr.org Achieving a specific form requires precise control over the crystallization conditions. Advanced techniques, such as the application of ultrasound or microwaves, have been shown to accelerate the crystallization of related compounds like magnesium citrate and could potentially be used to influence the nucleation and growth of this compound polymorphs. mdpi.com
Table 2: Crystallographic Data for Known this compound Hydrates
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| This compound Dihydrate | C₄H₂MgO₄·2H₂O | Monoclinic | P2₁/c | tandfonline.com |
| Hexa-aqua magnesium hydrogen maleate | Mg(H₂O)₆₂ | Monoclinic | P2₁/c | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for Magnesium Maleate
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental in identifying functional groups and elucidating the coordination environment of the maleate (B1232345) ligand upon binding to the magnesium ion.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. In the context of magnesium maleate, FTIR is particularly sensitive to the vibrations of the carboxylate (COO⁻) groups, the carbon-carbon double bond (C=C), and the O-H bonds of any associated water molecules.
The coordination of the magnesium ion with the carboxylate groups of the maleate anion leads to characteristic shifts in the vibrational frequencies of these groups compared to free maleic acid. The key vibrational bands for metal-doped magnesium hydrogen maleate hexahydrate, a close analogue, are summarized below, providing a strong indication of the expected spectral features for this compound. scholarsresearchlibrary.comisca.in
The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly diagnostic. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). 911metallurgist.commdpi.comnih.gov In metal maleates, the observation of bands in the regions of 1550-1600 cm⁻¹ (asymmetric stretch) and 1390-1450 cm⁻¹ (symmetric stretch) confirms the formation of the salt. scholarsresearchlibrary.comisca.in The presence of broad absorption bands in the 3000-3600 cm⁻¹ region would indicate the presence of water of hydration, a common feature in crystalline salts of this nature. scholarsresearchlibrary.comirdindia.in
Table 1: Characteristic FTIR Vibrational Frequencies for Metal-Doped Magnesium Hydrogen Maleate Hexahydrate Data provides an expected range for this compound vibrations.
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3400 | O-H Stretching | Water of Hydration | scholarsresearchlibrary.com |
| ~3050 | C-H Stretching | Alkenyl (=C-H) | scholarsresearchlibrary.com |
| ~1660 | C=O Stretching | Carboxylic Acid (in hydrogen maleate) | scholarsresearchlibrary.com |
| ~1570 | Asymmetric COO⁻ Stretching | Carboxylate | materialsciencejournal.org |
| ~1395 | Symmetric COO⁻ Stretching | Carboxylate | materialsciencejournal.org |
| ~1571 | C=C Stretching | Alkene | materialsciencejournal.org |
Raman Spectroscopic Investigation Methods
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman and vice-versa. The symmetric vibrations of non-polar bonds, such as the C=C bond in the maleate anion, typically produce strong Raman signals.
For this compound, Raman spectroscopy is particularly useful for confirming the integrity of the carbon skeleton of the maleate ligand. The C=C stretching vibration is expected to be a prominent feature in the Raman spectrum. Studies on related metal maleates and other unsaturated dicarboxylic acid complexes provide insight into the expected Raman shifts. researchgate.net
Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound Based on data from related metal maleate and dicarboxylate compounds.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~1650 | C=C Stretching | Alkene | researchgate.net |
| ~1400 | Symmetric COO⁻ Stretching | Carboxylate | researchgate.net |
| Low Frequency (<400) | Mg-O Lattice Vibrations | Metal-Oxygen Bonds | mjcce.org.mk |
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural and dynamic information at the atomic level. Both solid-state and solution-state NMR can be applied to characterize this compound, although specific literature on this compound is sparse.
Solid-state NMR (ssNMR) provides information about the local chemical environment of nuclei in a solid sample. For this compound, ¹³C and ²⁵Mg ssNMR would be particularly informative.
¹³C ssNMR can distinguish between the different carbon environments in the maleate anion (carboxyl and olefinic carbons). Chemical shift changes upon coordination to magnesium can reveal details about the electronic structure and symmetry of the complex in the solid state.
²⁵Mg ssNMR is a more specialized technique due to the quadrupolar nature of the ²⁵Mg nucleus (spin I = 5/2) and its low natural abundance (10.00%). researchgate.net The interaction of the nuclear quadrupole moment with the local electric field gradient is highly sensitive to the symmetry of the magnesium ion's coordination environment. rsc.orgnih.govnih.gov The resulting NMR parameters, such as the quadrupolar coupling constant (Cq), can provide direct insight into the geometry of the Mg-O coordination sphere. nih.govacs.org Studies on various organic and inorganic magnesium compounds have shown that ²⁵Mg chemical shifts typically range from -15 to +25 ppm. rsc.org
In solution, ¹H and ¹³C NMR can be used to study the complexation between magnesium ions and maleate anions. The chemical shifts of the maleate protons and carbons are sensitive to the binding of Mg²⁺. scielo.brresearchgate.net For maleic acid in D₂O, the two equivalent olefinic protons appear as a singlet around 6.2-6.4 ppm. bipm.org Upon complexation with a metal ion, changes in the chemical shifts and coupling constants of the ligand's protons can be monitored to understand the stoichiometry and dynamics of the complex in solution. scielo.brtandfonline.com
Table 3: Representative ¹H NMR Chemical Shifts for Maleic Acid and Related Species in Solution
| Compound/Species | Proton | Solvent | Chemical Shift (ppm) | Reference |
| Maleic Acid | Olefinic (=CH) | D₂O | ~6.3 | bipm.org |
| Enalapril (B1671234) Maleate | Maleate moiety | D₂O | ~6.25 | scielo.brresearchgate.net |
Solid-State NMR Spectroscopy for Structural Elucidation
Mass Spectrometry (MS) Techniques in Compound Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of metal-organic salts like this compound.
In a typical ESI-MS experiment, this compound would be expected to show ions corresponding to the intact molecule, adducts with solvent molecules, or cluster ions. For instance, in positive ion mode, one might observe species such as [Mg(C₄H₃O₄)]⁺ or [Mg₂(C₄H₂O₄)]²⁺. In negative ion mode, the maleate anion [C₄H₂O₄]²⁻ or the hydrogen maleate anion [C₄H₃O₄]⁻ might be detected. researchgate.netusc.edu
Fragmentation of the parent ion, induced by techniques like collision-induced dissociation (CID), can provide structural information. For the maleate ligand, characteristic fragmentation pathways would likely involve the loss of CO₂ from the carboxylate groups. researchgate.net The analysis of the isotopic pattern for magnesium (²⁴Mg, ²⁵Mg, ²⁶Mg) can further confirm the presence of the metal in the detected ions. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and labile molecules, such as metal-organic complexes. In the context of magnesium-containing compounds, ESI-MS has been employed to confirm the presence of the chelated magnesium species. For instance, in studies of magnesium triglycine (B1329560) complexes, ESI-MS analysis identified both the free triglycine ligand and the magnesium-chelated ligand, with the characteristic isotopic distribution pattern for magnesium confirming the complex formation. mdpi.com This technique is often coupled with liquid chromatography (LC-MS/MS) to separate components of a mixture before mass analysis. acs.org
While direct ESI-MS studies specifically on this compound are not extensively detailed in the provided search results, the methodology is applicable. For related compounds like magnesium citrate (B86180) malate (B86768), high-performance liquid chromatography-electrospray ionization-mass spectrometric (HPLC-ESI-MS) analysis has been utilized to substantiate the chemical identity of the mixed salt. nih.gov This suggests that ESI-MS would be a valuable tool for identifying this compound complexes in solution and confirming their molecular weight. The technique is capable of detecting various ionic species, including protonated molecules [M+H]⁺ and adducts with other cations like sodium [M+Na]⁺. illinois.edu
| Technique | Application for Magnesium Complexes | Key Findings/Capabilities |
| ESI-MS | Confirmation of chelation, molecular weight determination. | Identifies free ligand and metal-chelated species. mdpi.com Confirms isotopic distribution of magnesium. mdpi.com |
| HPLC-ESI-MS | Substantiation of chemical identity in mixed salts. | Provides separation and identification of components. nih.gov |
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that allows for the analysis of large, non-volatile molecules. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. illinois.edumdpi.com This method is particularly advantageous for compounds that are difficult to ionize using other techniques and can be used for imaging the spatial distribution of compounds within a sample. mdpi.comresearchgate.net
Although specific MALDI-MS data for this compound was not found in the search results, the technique's applicability can be inferred from its use in analyzing other small molecules and metal complexes. A significant challenge with MALDI-MS is the potential for interference from the matrix in the low mass region (below 700 Da), which could be relevant for the analysis of this compound. researchgate.net However, advancements in matrix-free laser desorption/ionization techniques on nanostructured surfaces are being developed to overcome this limitation. nottingham.ac.uk
Electronic Spectroscopy and UV-Vis Applications
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure and optical properties of materials. For this compound and its hydrated forms, UV-Vis spectroscopy is used to determine the optical transparency and to calculate the optical band gap, which are crucial parameters for optoelectronic applications. researchgate.net
In a study of hexa-aqua magnesium hydrogen maleate single crystals, the UV-Vis transmittance spectrum was recorded in the range of 200–1100 nm. researchgate.net From this spectrum, the optical band gap (Eg) was calculated to be 4.9 eV. researchgate.net This wide band gap indicates that the crystal is transparent in the visible and near-infrared regions, a desirable property for nonlinear optical (NLO) materials. researchgate.netajol.info The transparency range for doped L-alanine cadmium chloride crystals, another NLO material, was similarly found to be between 230-1100 nm. ajol.inforesearchgate.net The determination of magnesium content in water samples can also be achieved using UV-Vis spectroscopy by reacting magnesium ions with a colorimetric reagent like phthalein purple to form a colored complex whose absorbance is measured at a specific wavelength. mt.com
| Material | Wavelength Range (nm) | Optical Band Gap (eV) | Significance |
| Hexa-aqua magnesium hydrogen maleate | 200–1100 researchgate.net | 4.9 researchgate.net | High transparency in visible/NIR, suitable for NLO applications. researchgate.net |
| MgCl2 doped L-alanine cadmium chloride | 230–1100 ajol.inforesearchgate.net | 5.4 ajol.inforesearchgate.net | Wide transparency range for NLO applications. ajol.inforesearchgate.net |
X-ray and Neutron Diffraction Methodologies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. For this compound compounds, this technique has been used to identify the crystal system, space group, and unit cell parameters.
A study on hexa-aqua magnesium hydrogen maleate single crystals grown by the slow evaporation method revealed that the crystal belongs to the monoclinic system with the space group P21/c. researchgate.net The lattice parameters were determined to be a = 10.207 Å, b = 11.829 Å, and c = 6.745 Å. researchgate.net Similarly, the crystal structure of magnesium (+)-malate pentahydrate was determined to be in the orthorhombic space group P212121. iucr.org The analysis of magnesium glycinate (B8599266) dihydrate by single-crystal X-ray crystallography was also used to determine its crystal lattice structure. google.com
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| Hexa-aqua magnesium hydrogen maleate | Monoclinic researchgate.net | P21/c researchgate.net | a = 10.207, b = 11.829, c = 6.745 researchgate.net |
| Magnesium (+)-malate pentahydrate | Orthorhombic iucr.org | P212121 iucr.org | Not specified in abstract |
| Magnesium glycinate dihydrate | Not specified in abstract | Not specified in abstract | Not specified in abstract |
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline material. PXRD has been used to characterize various magnesium-containing compounds. For instance, the PXRD pattern of magnesium glycinate dihydrate was used to identify its polymorphic form. google.com In the case of magnesium citrate malate, PXRD analysis demonstrated the amorphous nature of the compound. nih.gov Studies on magnesium powder have utilized PXRD to determine its crystal structure and average crystallite size. researchgate.net The analysis of hexa-aqua magnesium hydrogen maleate also involved PXRD to confirm the crystalline nature of the grown crystals. researchgate.net
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms, such as hydrogen, in a crystal structure. This is because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium) is significant, unlike in X-ray diffraction where scattering is dependent on the electron density. ias.ac.innist.gov
The structure of magnesium bis(hydrogen maleate) hexahydrate, [Mg(C4H3O4)2]·6H2O, has been studied by elastic neutron diffraction. iucr.orgiucr.org These studies provide more accurate positions for the hydrogen atoms, which is crucial for understanding the hydrogen bonding network within the crystal. iucr.org Neutron diffraction with isotopic substitution, for example using different magnesium isotopes, can provide unambiguous information about the coordination environment of specific atoms in disordered materials like glasses. researchgate.net This technique has also been applied to study the atomic structure of Mg-based metallic glasses. rsc.org
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment
Electron Paramagnetic Resonance (EPR) Spectroscopic Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. creative-biostructure.comnih.gov It is a powerful method for studying materials with paramagnetic centers, such as transition metal ions or organic radicals, providing detailed information about the electronic structure and the local environment of these centers. creative-biostructure.comnih.gov
Since magnesium in its common +2 oxidation state (Mg²⁺) has no unpaired electrons, pure this compound is diamagnetic and therefore EPR-silent. quora.comenzemfg.com To utilize EPR for studying the structural details of this compound, it is necessary to introduce a paramagnetic probe into the crystal lattice. A common approach is to dope (B7801613) the this compound crystal with a small amount of a paramagnetic ion, such as manganese(II) (Mn²⁺). nih.govcapes.gov.br The Mn²⁺ ion substitutes for the Mg²⁺ ion in the crystal lattice, and its EPR spectrum then provides information about the site symmetry and the nature of the chemical bonding in the immediate vicinity of the magnesium site. capes.gov.brresearchgate.net
Detailed research on single crystals of Mn(II)-doped magnesium bis(hydrogen maleate) hexahydrate, Mg(C₄H₃O₄)₂·6H₂O, has been conducted to probe the magnesium environment. capes.gov.br In these studies, the paramagnetic Mn²⁺ impurity was found to occupy not only the substitutional magnesium site but also an interstitial position within the crystal lattice. capes.gov.br The analysis of the EPR spectra at room temperature allows for the determination of the spin-Hamiltonian parameters, which describe the behavior of the electron spin in its environment. capes.gov.br
The spin-Hamiltonian parameters for the Mn²⁺ ions substituting the two non-equivalent magnesium sites in the unit cell of magnesium bis(hydrogen maleate) hexahydrate are presented below. capes.gov.br
Interactive Data Table: Spin-Hamiltonian Parameters for Mn(II) in this compound
| Parameter | Site 1 | Site 2 |
| g | 1.995(2) | 2.001(2) |
| A (10⁻⁴ cm⁻¹) | -89.5(5) | -89.5(5) |
| D (10⁻⁴ cm⁻¹) | 205(1) | 165(1) |
| E (10⁻⁴ cm⁻¹) | 45(1) | 35(1) |
Coordination Chemistry and Complexation Studies of Magnesium Maleate
Ligand Binding Modes of Maleate (B1232345) Anion with Magnesium
The maleate anion (C₄H₂O₄²⁻), a dicarboxylate ligand, can coordinate to the magnesium ion in several ways, leading to diverse structural architectures. These binding modes are primarily dictated by the geometric disposition of the two carboxylate groups.
The carboxylate groups of the maleate anion can engage with the magnesium ion through one or both of its oxygen atoms. This leads to monodentate, bidentate, and bridging coordination modes.
Monodentate Coordination : In this mode, only one of the carboxylate oxygen atoms binds to the magnesium center. wikipedia.org This is a common coordination mode for carboxylate ligands. wikipedia.org In some instances, the maleate ligand acts as a monoanion (hydrogen maleate), where one carboxylate group is protonated and the other coordinates to the metal. nih.govmdpi.com
Bidentate Chelation : Both oxygen atoms of a single carboxylate group can bind to the same magnesium ion, forming a chelate ring. While possible, ab initio energy calculations have shown that monodentate interaction with a carboxylate group is significantly more stable for Mg²⁺ than bidentate interaction. nih.gov
Bridging Coordination : The maleate anion can act as a bridge between two or more magnesium centers. This can occur in several ways, such as when each carboxylate group binds to a different metal ion, leading to the formation of coordination polymers. researchgate.net In some structures, two carboxylate groups on a single maleate anion are coordinated to the magnesium metal. materialsciencejournal.org
The coordination geometry around the magnesium ion in these complexes is typically octahedral, often with water molecules occupying the remaining coordination sites to complete the six-coordinate sphere. nih.govmdpi.comnih.govresearchgate.net
A significant feature of magnesium coordination chemistry is the prevalence of outer-sphere coordination, which is also observed in magnesium maleate complexes. nih.govresearchgate.net In this arrangement, the maleate anion does not directly bind to the magnesium ion but interacts with the coordinated water molecules of the hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺, through hydrogen bonds. nih.govresearchgate.netmdpi.com
Monodentate, Bidentate, and Bridging Coordination Geometries
Solution-Phase Equilibria and Complex Formation Constants
The interaction between magnesium ions and maleate anions in solution is governed by equilibrium principles, characterized by formation constants (Kf), also known as stability constants. libretexts.orgwikipedia.org These constants quantify the stability of the resulting complex in solution. libretexts.orgwikipedia.org
A study using ¹H NMR spectroscopy determined the logarithm of the stability constant (log K₀) for the magnesium-maleate complex to be 2.30. acs.org This value indicates a relatively weak binding affinity compared to strong chelating agents like EDTA. acs.org The formation of the complex in solution can be represented by the following equilibrium:
Mg²⁺(aq) + C₄H₂O₄²⁻(aq) ⇌ Mg(C₄H₂O₄)
The relatively low stability constant suggests that in a solution containing both magnesium and maleate ions, a significant proportion of the ions will exist as free, unbound species. acs.org The formation constant is a critical parameter for understanding the speciation of this compound in various chemical and biological systems.
| Ligand | Log K₀ | Reference |
|---|---|---|
| Maleate | 2.30 | acs.org |
| EDTA | Strong Binder | acs.org |
Influence of Solvent and pH on Coordination Structures
The coordination structure of this compound is highly sensitive to the nature of the solvent and the pH of the medium.
Influence of Solvent : The solvent plays a critical role in the coordination process. In aqueous solutions, water molecules readily coordinate with the magnesium ion to form the stable hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺. researchgate.netacs.org This often leads to outer-sphere coordination with the maleate anion, as the solvent molecules compete for coordination sites on the metal ion. nih.govresearchgate.net The variable coordination ability of different solvents can lead to different structural topologies. researchgate.net For instance, water molecules tend to coordinate preferentially over other polar solvents like DMF or methanol. researchgate.net
Influence of pH : The pH of the solution dictates the protonation state of the maleate anion, which in turn influences its coordination behavior. Maleic acid is a dicarboxylic acid with two pKa values. Changes in pH will alter the charge of the ligand (from neutral H₂maleate to maleate²⁻), thereby affecting its ability to coordinate with the Mg²⁺ ion. nih.gov In acidic conditions, the carboxylate groups will be protonated, reducing their ability to act as ligands. Conversely, in neutral to alkaline conditions, the deprotonated carboxylate anions are more available for coordination. nih.govgantep.edu.tr The pH can determine whether the ligand acts as a mono-, bi-, or tridentate ligand, as seen in studies of other magnesium dicarboxylate complexes. nih.gov
Computational and Experimental Approaches to Elucidate Coordination Geometry
A combination of computational and experimental techniques is employed to determine the coordination geometry of this compound complexes.
Experimental Approaches :
X-ray Crystallography : This is the most definitive method for determining the solid-state structure of this compound complexes, providing precise information on bond lengths, bond angles, and coordination modes. researchgate.netresearchgate.net Studies on magnesium bis(hydrogen maleate) hexahydrate have elucidated its outer-sphere coordination and hydrogen-bonding network. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups involved in coordination. Shifts in the characteristic vibrational frequencies of the carboxylate groups upon complexation provide evidence of their interaction with the magnesium ion. materialsciencejournal.orgreading.ac.ukscholarsresearchlibrary.comprimescholars.com The presence of coordinated water is also confirmed by broad signals in the 3200-3500 cm⁻¹ region. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to study the complex in solution. Changes in the chemical shifts of the protons and carbons near the carboxylate groups upon addition of magnesium ions indicate coordination. acs.orgmdpi.com
Thermal Analysis (TG/DTA) : Thermogravimetric and differential thermal analysis can provide information about the composition of the complex, such as the number of water molecules, and its thermal stability. materialsciencejournal.orgscholarsresearchlibrary.comprimescholars.comresearchgate.net
Computational Approaches :
Ab Initio and Density Functional Theory (DFT) Calculations : These computational methods are used to model the structure and energetics of this compound complexes. acs.orgjefferson.edu They can predict the most stable coordination geometries, calculate binding energies, and provide insights into the nature of the metal-ligand bonding. nih.govacs.org For example, calculations have shown that a monodentate coordination of carboxylates to Mg²⁺ is energetically more favorable than a bidentate one. nih.gov
Investigation of Doped this compound Systems
The properties of this compound crystals can be modified by introducing dopant ions into the crystal lattice. These studies are often conducted to understand the local environment of the dopant and the resulting changes in the physical properties of the host crystal.
Transition Metal Doping : Single crystals of magnesium hydrogen maleate hexahydrate (MHMH) have been doped with various transition metal ions, including cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), manganese (Mn²⁺), and chromium (Cr³⁺). materialsciencejournal.orgresearchgate.netscholarsresearchlibrary.comprimescholars.comresearchgate.netcapes.gov.br
The incorporation of these dopants is typically achieved by adding a small amount of the respective metal salt to the aqueous solution during crystal growth. materialsciencejournal.orgscholarsresearchlibrary.comprimescholars.comresearchgate.net
Electron Paramagnetic Resonance (EPR) and optical absorption spectroscopy are key techniques used to study these doped systems. researchgate.netcapes.gov.brtandfonline.com EPR studies on Mn²⁺-doped MHMH revealed that the dopant ion can substitute for the magnesium ion and also occupy interstitial sites within the crystal lattice. researchgate.netcapes.gov.br
Doping can influence the dielectric properties of the crystals, such as the dielectric constant and AC conductivity. materialsciencejournal.orgscholarsresearchlibrary.comprimescholars.comresearchgate.net Studies on Co²⁺, Cr³⁺, and Cu²⁺ doped MHMH showed that doping can lead to enhanced optical quality with fewer defects. materialsciencejournal.orgprimescholars.comresearchgate.net
Lanthanide Doping : There is also interest in doping materials with lanthanide ions (e.g., Eu³⁺, Dy³⁺) to impart specific luminescent properties. researchgate.netmdpi.comcranfield.ac.uk While specific studies on lanthanide-doped this compound are less common, research on related systems like lanthanide-doped layered double hydroxides intercalated with maleate shows that the organic ligand can influence the luminescence of the lanthanide ion. researchgate.net Complexation with lanthanide ions has been shown to enhance emission in ligands like fumarate (B1241708) and maleate groups within a polymer matrix. mdpi.com
Theoretical and Computational Chemistry of Magnesium Maleate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. acs.orgresearchgate.net By calculating the electron density, DFT can accurately predict various properties of a system, including its geometry, energy, and spectroscopic parameters. akjournals.comscribd.comresearchgate.net For magnesium maleate (B1232345), DFT allows for a detailed exploration of its electronic characteristics, which are fundamental to its chemical behavior.
A primary application of DFT is the optimization of molecular and crystal structures to find the most stable, lowest-energy configuration. plos.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For ionic compounds like magnesium maleate, this approach can predict bond lengths, bond angles, and unit cell parameters with high accuracy, often in excellent agreement with experimental data from X-ray diffraction. researchgate.net
Computational studies on related magnesium carboxylates, such as magnesium citrate (B86180) and acetate, have demonstrated the utility of DFT in refining and validating crystal structures determined from experimental powder diffraction data. researchgate.netmdpi.com In these studies, DFT geometry optimization helps to precisely locate atoms, including hydrogen atoms which are often difficult to resolve experimentally, and to understand the coordination environment of the magnesium ion. For this compound, DFT calculations would typically show the Mg²⁺ ion coordinated to the carboxylate oxygen atoms of the maleate anion. In hydrated forms, water molecules would also be directly coordinated to the magnesium ion, forming a coordination complex, often with an octahedral geometry. researchgate.netwikipedia.org The optimization process is crucial for establishing a reliable structural model, which is the foundation for predicting other properties. mdpi.com
Below is an illustrative data table of plausible optimized geometric parameters for a this compound structural unit, derived from typical values in related magnesium carboxylate complexes.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Mg-O Bond Length (carboxylate) | Distance between magnesium and a carboxylate oxygen | 2.05 - 2.15 Å |
| Mg-O Bond Length (water) | Distance between magnesium and a water oxygen (if hydrated) | 2.10 - 2.20 Å |
| C=O Bond Length | Length of the carbonyl bond in the carboxylate group | 1.25 - 1.28 Å |
| C-O Bond Length | Length of the single carbon-oxygen bond in the carboxylate group | 1.27 - 1.30 Å |
| O-Mg-O Angle | Angle between two oxygen atoms coordinated to the Mg ion | ~90° or ~180° (for octahedral geometry) |
Note: These values are illustrative and based on DFT calculations for similar magnesium-containing organic complexes.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.
Vibrational Spectra: DFT calculations can determine the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. scribd.comnih.govresearchgate.net By analyzing the nature of these vibrations, specific bands can be assigned to the stretching or bending of particular bonds, such as the C=O, C-O, and Mg-O bonds in this compound. scribd.comosu.edu Studies on metal formate (B1220265) and other carboxylate complexes have shown that DFT can accurately predict vibrational spectra, aiding in the characterization of metal-ligand binding. osu.eduresearchgate.net For this compound, this would allow for the identification of vibrational modes characteristic of the coordinated maleate anion and any associated water molecules.
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3200 - 3600 | Stretching of water O-H bonds (if hydrated) |
| ν(C=C) | 1600 - 1650 | Stretching of the maleate carbon-carbon double bond |
| νas(COO⁻) | 1550 - 1610 | Asymmetric stretching of the carboxylate group |
| νs(COO⁻) | 1380 - 1440 | Symmetric stretching of the carboxylate group |
| ν(Mg-O) | 300 - 500 | Stretching of the magnesium-oxygen coordination bonds |
Note: These frequency ranges are illustrative and based on DFT studies of analogous metal carboxylates.
NMR Spectroscopy: DFT is also employed to calculate NMR parameters, such as chemical shifts and nuclear quadrupole coupling constants. acs.orgakjournals.comnih.gov For this compound, calculating the ²⁵Mg NMR parameters is particularly insightful. uni-koeln.de The isotropic chemical shift (δiso) and, more significantly, the quadrupolar coupling constant (CQ) are highly sensitive to the local symmetry and coordination environment of the Mg²⁺ ion. akjournals.commdpi.com Computational studies on magnesium borates and organo-magnesium complexes have demonstrated that DFT can accurately predict these parameters, providing a powerful tool for characterizing the magnesium sites in solid-state materials. acs.orgakjournals.com
| ²⁵Mg NMR Parameter | Typical Calculated Value Range | Structural Information Provided |
|---|---|---|
| Isotropic Chemical Shift (δiso) | 0 - 25 ppm | Relates to the electronic environment and coordination number of Mg²⁺. |
| Quadrupolar Coupling Constant (CQ) | 0.5 - 20 MHz | Highly sensitive to the symmetry of the electric field gradient around the Mg nucleus; a larger value indicates a more distorted coordination geometry. |
| Asymmetry Parameter (ηQ) | 0 - 1 | Describes the deviation of the electric field gradient from axial symmetry. |
Note: The values are illustrative, based on reported DFT calculations for various magnesium-containing minerals and complexes. akjournals.commdpi.com
Optimization of Molecular and Crystal Structures
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, offering insights into conformational changes, transport properties, and intermolecular interactions. chesci.com
In the solid state, the structure and stability of this compound are governed by a network of intermolecular forces. smu.edu MD simulations can be used to explore how these interactions influence the crystal packing. nih.govacs.orgnih.gov The primary forces in an anhydrous this compound crystal are the strong electrostatic (ion-ion) attractions between the positively charged Mg²⁺ ions and the negatively charged maleate anions. mdpi.comresearchgate.net In hydrated forms, hydrogen bonding between coordinated water molecules and the carboxylate oxygen atoms plays a crucial role in stabilizing the crystal lattice. wikipedia.org
| Interaction Type | Description | Significance in this compound |
|---|---|---|
| Ion-Ion | Electrostatic attraction between Mg²⁺ and maleate C₄H₂O₄²⁻ ions. | The primary force holding the crystal lattice together. researchgate.net |
| Ion-Dipole | Attraction between Mg²⁺ ions and polar water molecules. | Crucial for the structure of hydrated this compound. researchgate.net |
| Hydrogen Bonding | Occurs between hydrogen bond donors (like coordinated water) and acceptors (like carboxylate oxygens). | Provides additional stability and directs the crystal packing in hydrated forms. wikipedia.org |
| Van der Waals Forces | Weak, short-range attractions between all atoms. | Contribute to the overall packing efficiency and stability. |
In solution, particularly in water, the behavior of this compound is dominated by its interactions with solvent molecules. pace.educalabasasmedicinegroup.com MD simulations are an excellent tool for studying these solvation effects at a molecular level. mdpi.com Due to its high charge density, the Mg²⁺ ion interacts very strongly with water molecules. pace.edu
| Solvation Property | Description | Typical Finding for Mg²⁺ in Water |
|---|---|---|
| First Shell Coordination Number | The number of water molecules directly bound to the Mg²⁺ ion. | 6 researchgate.netpace.edu |
| First Shell Mg-O Distance | The average distance between the Mg²⁺ ion and the oxygen of first-shell water molecules. | ~2.1 Å |
| Second Hydration Shell | A more loosely organized layer of water molecules surrounding the first shell. | Present and contains approximately 10-12 water molecules. chesci.com |
| Water Residence Time (1st Shell) | The average time a water molecule spends in the first hydration shell before exchanging with the bulk. | Very long (hundreds of picoseconds to microseconds). chesci.comresearchgate.net |
Note: Data is based on MD simulations of aqueous solutions of various magnesium salts like MgCl₂. chesci.com
Intermolecular Interactions and Packing Arrangements
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the formation of coordination compounds like this compound. These studies can map out the energy landscape of a reaction, identifying transition states and intermediates, and calculating activation barriers.
While specific studies on the reaction mechanism for this compound formation are not prominent in the literature, a plausible pathway can be inferred from general chemical principles and studies of related systems, such as the interaction of metal ions with dicarboxylic acids. The formation of this compound in an aqueous environment from a magnesium source (e.g., magnesium hydroxide (B78521), Mg(OH)₂) and maleic acid (H₂C₄H₂O₄) would likely proceed through the following key steps:
Deprotonation of Maleic Acid: The two carboxylic acid groups of maleic acid sequentially lose protons to become a dianion (maleate, C₄H₂O₄²⁻). The pH of the solution influences this equilibrium.
Solvation: Both the Mg²⁺ ion and the maleate anion are solvated by water molecules.
Coordination: The carboxylate groups of the maleate anion displace water molecules from the hydration shell of the Mg²⁺ ion to form Mg-O coordinate bonds. This is the key complexation step. Quantum chemical calculations on similar systems show that this ligand exchange is the rate-determining step and can have a significant activation barrier.
Crystal Nucleation and Growth: Once the this compound ion pairs form, they can aggregate, leading to the nucleation and subsequent growth of a crystal lattice if the concentration exceeds the solubility limit.
Quantum chemical calculations can model each of these steps, providing insights into the energetics and the role of the solvent in mediating the reaction. For example, studies on the decarboxylation of magnesium complexes of 2-oxocarboxylates predict reaction barriers and product stability, showcasing the power of these methods to understand complex reaction pathways involving magnesium. akjournals.com
| Reaction Step | Chemical Description | Key Aspect for Computational Study |
|---|---|---|
| 1. Acid Dissociation | H₂C₄H₂O₄ + 2H₂O ⇌ C₄H₂O₄²⁻ + 2H₃O⁺ | Calculation of pKa values and deprotonation energies. |
| 2. Ligand Exchange | [Mg(H₂O)₆]²⁺ + C₄H₂O₄²⁻ → [Mg(C₄H₂O₄)(H₂O)ₓ] + (6-x)H₂O | Calculation of the activation energy for water displacement and the stability of the resulting complex. |
| 3. Dimerization/Oligomerization | 2[Mg(C₄H₂O₄)] → [Mg₂(C₄H₂O₄)₂] | Calculation of the binding energy between this compound units. |
| 4. Crystal Formation | n[Mg(C₄H₂O₄)] → [Mg(C₄H₂O₄)]ₙ (solid) | Calculation of lattice energy and prediction of the stable crystal polymorph. smu.edu |
Force Field Development and Parameterization for this compound
The development of a classical force field for this compound is a multi-step process that involves the careful parameterization of the individual components—the magnesium cation (Mg²⁺) and the maleate dianion—as well as the interactions between them. An accurate force field is essential for performing molecular mechanics (MM) and molecular dynamics (MD) simulations to study the compound's structural, dynamic, and thermodynamic properties. The process generally relies on fitting parameters to high-level quantum mechanical (QM) calculations and/or experimental data.
General Principles
A classical force field's energy function typically includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The challenge in parameterizing a metallo-organic compound like this compound lies in accurately capturing the complex interplay between the ionic, covalent, and polarization effects that govern its structure and behavior.
Standardized force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) provide well-established parameters for common biomolecules and organic molecules. nih.gov For novel or less common molecules, extensions such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are used to generate parameters for the organic ligand (maleate). nih.govambermd.org However, the metal ion and its specific interactions with the ligand's carboxylate groups require special attention and often dedicated parameterization efforts. nih.govresearchgate.net
Parameterization of the Magnesium Cation (Mg²⁺)
The magnesium ion, despite its simple, non-redox nature, has proven difficult to model accurately with non-polarizable force fields. nih.govacs.orgnih.gov Significant research has focused on developing Mg²⁺ parameters that can reproduce key experimental properties in aqueous solution, which is crucial for simulating its behavior in biological or chemical systems. The primary goals of this parameterization are to correctly model:
Solvation Free Energy (ΔGsolv) : The energy released when the ion is transferred from a vacuum to the solvent. nih.gov
Hydration Structure : The arrangement of water molecules around the ion, specifically the Mg²⁺-oxygen distance in the first hydration shell (R₁) and the coordination number (n₁). nih.govnih.gov
Dynamical Properties : The rate of water exchange between the first hydration shell and the bulk solvent. nih.govresearchgate.net
Early models using the standard 12-6 Lennard-Jones potential struggled to simultaneously reproduce both the solvation free energy and the hydration structure. acs.orgnih.gov To overcome this, recent approaches have developed highly optimized parameter sets, such as microMg and nanoMg, which are tailored for specific water models (e.g., TIP3P, SPC/E, TIP4P). nih.govnih.govgithub.com These models implicitly account for polarization effects and have been shown to accurately reproduce a wide range of experimental data. nih.govresearchgate.net The development often involves adjusting the Lennard-Jones parameters (the collision diameter, σ, and the potential well depth, ε) for the ion.
| Property | Description | Importance in Parameterization |
|---|---|---|
| Solvation Free Energy (ΔGsolv) | The free energy change associated with the dissolution of the ion in a solvent. | Ensures correct thermodynamic balance between ion-solvent and ion-ion interactions. nih.govnih.gov |
| First Hydration Shell Radius (R1) | The average distance between the Mg²⁺ ion and the oxygen atoms of the coordinating water molecules. | Critical for reproducing the correct coordination geometry and structure of the solvated ion. nih.govresearchgate.net |
| Coordination Number (n1) | The number of water molecules in the first hydration shell. | Defines the local structure around the ion. nih.gov |
| Water Exchange Rate | The frequency at which water molecules exchange between the ion's first hydration shell and the bulk solvent. | Crucial for accurately modeling dynamic processes, ion binding, and reaction kinetics. nih.govgithub.com |
| Activity Coefficient | Measures the deviation of a solution's behavior from ideal behavior. | Provides a stringent test of the force field's ability to model ion-ion and ion-water interactions at various concentrations. researchgate.net |
Parameterization of the Maleate Anion
The parameters for the maleate anion are typically derived using a general force field for organic molecules, such as GAFF. acs.orgbiorxiv.org The process involves:
Atom Typing : Assigning atom types from the force field library to each atom in the maleate molecule.
Charge Derivation : Calculating partial atomic charges using quantum mechanical methods. The Restrained Electrostatic Potential (RESP) method is commonly used, which fits the atomic charges to the QM-calculated electrostatic potential outside the molecule.
Bonded Parameters : Assigning parameters for bonds, angles, and dihedrals. While GAFF provides generic parameters, they may be refined by fitting to QM-calculated potential energy surfaces for key dihedral rotations or vibrational frequencies for specific bonds and angles.
Parameterization of Magnesium-Maleate Interactions
The most critical and challenging aspect of parameterizing this compound is defining the non-bonded interactions between the Mg²⁺ ion and the carboxylate groups of the maleate anion. Standard combination rules (e.g., Lorentz-Berthelot) used to derive cross-interaction parameters often fail for divalent cations due to strong polarization effects not captured by additive force fields. researchgate.netgithub.com
To address this, researchers employ strategies such as introducing scaling factors for the Lennard-Jones parameters or developing specific parameters for metal-carboxylate interactions. researchgate.netacs.org The goal is to accurately reproduce the binding affinity and geometry observed in experimental structures or from high-level QM calculations. researchgate.netnih.gov For instance, studies on Mg²⁺ binding to phosphate (B84403) groups in RNA or carboxylate groups in proteins have shown that tuning the non-bonded parameters is essential to prevent overly strong interactions and maintain correct coordination geometries. researchgate.netnih.govmdpi.com
This approach is also central to the development of force fields for Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal nodes and organic linkers, often containing carboxylate functionalities. nih.govrsc.orgchemrxiv.org The accuracy of MOF simulations relies heavily on the quality of the parameters describing the metal-linker interface. nih.govarxiv.org
| Parameter Set | σ (nm) | ε (kJ/mol) | Description | Source |
|---|---|---|---|---|
| microMg | 0.14130 | 0.00397 | Reproduces the experimental water exchange rate on the microsecond timescale. | nih.govgithub.com |
| nanoMg | 0.17500 | 0.00397 | Provides an accelerated water exchange rate on the nanosecond timescale for enhanced sampling. | nih.govgithub.com |
Solid State Chemistry and Materials Science Applications Research for Magnesium Maleate
Crystal Engineering and Design of Magnesium Maleate (B1232345) Frameworks
Crystal engineering of magnesium maleate focuses on understanding and controlling the assembly of its constituent ions to form well-defined crystalline structures. The geometry of the maleate anion, with its cis-configuration of two carboxylate groups, plays a crucial role in directing the formation of specific solid-state architectures.
The crystal structure of this compound, particularly in its hydrated forms, is significantly influenced by supramolecular interactions, most notably hydrogen bonding. A detailed investigation of Magnesium bis(hydrogen maleate) hexahydrate, Mg[C₄H₃O₄]₂·6H₂O , provides insight into these interactions.
In this structure, the magnesium cation does not directly coordinate with the maleate anion. Instead, it exists as a hexaaquomagnesium core, [Mg(H₂O)₆]²⁺, where the magnesium ion is octahedrally coordinated by six water molecules. mdpi.com The linkage between this cationic core and the hydrogen maleate anions is established through an extensive and robust network of hydrogen bonds. mdpi.com Specifically, hydrogen bonds form between the deprotonated carboxylate group of the maleate anion and the coordinated water molecules of the magnesium core. mdpi.com This type of outer-sphere coordination is a key feature of its supramolecular assembly. mdpi.com The polarization within the [Mg(H₂O)₆]²⁺ unit enhances the charge on the hydrogen atoms of the water molecules, leading to extra-strong hydrogen bonds that stabilize the entire crystal lattice. cd-bioparticles.net
Table 1: Crystallographic Data for Magnesium bis(hydrogen maleate) hexahydrate
| Parameter | Value |
|---|---|
| Formula | Mg[C₄H₃O₄]₂·6H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 6.742(2) |
| b (Å) | 10.201(1) |
| c (Å) | 11.816(2) |
| γ (°) | 104.06(2) |
| Volume (ų) | 788.3(4) |
Data sourced from Gupta et al. (1984). cd-bioparticles.net
Polymorphism, the ability of a substance to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (hydrates or solvates), are critical phenomena in materials science. acs.org These different forms can exhibit varied physicochemical properties.
Research into related magnesium compounds suggests the potential for such phenomena in this compound. For instance, investigations into magnesium malate (B86768) , a structurally similar compound, have identified the existence of pseudocrystalline polymorphism. google.com Different preparation methods for magnesium malate can result in hydrates or solvates with varying dissolution rates, indicating a transition from less stable, possibly amorphous forms to more stable crystalline structures. google.com This highlights that for magnesium carboxylates, the crystalline form can be influenced by the synthesis or processing conditions. While direct studies on this compound polymorphism are not extensively documented in the reviewed literature, the behavior of maleate salts of other compounds and related magnesium salts suggests that it is a plausible area for further investigation. google.comresearchgate.net
Supramolecular Assembly and Hydrogen Bonding Networks
Formation of Metal-Organic Frameworks (MOFs) Utilizing Maleate Ligands
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The potential use of maleate as a linker in magnesium-based MOFs is an area of scientific interest due to the desirable properties of magnesium (lightweight, biocompatible) and the structural characteristics of the maleate ligand.
The synthesis of magnesium-based MOFs has been successfully demonstrated using various dicarboxylate linkers, which are structurally related to maleate. For example, Mg-MOF-74, a well-known magnesium MOF, is synthesized using 2,5-dihydroxyterephthalic acid. utp.edu.my The synthesis is typically carried out via solvothermal or hydrothermal methods, where a magnesium salt (like magnesium nitrate (B79036) hexahydrate) is reacted with the organic linker in a solvent, often a mixture including N,N-dimethylformamide (DMF), at elevated temperatures. utp.edu.myfrontiersin.org
While specific examples of MOFs constructed exclusively with magnesium and maleate ligands are not prevalent in the surveyed literature, research on similar systems provides a blueprint. For instance, studies have explored the solvothermal synthesis of Mg-MOFs using flexible plant-acid linkers like malic acid in combination with rigid aromatic linkers. analis.com.my These studies show that magnesium can form stable coordination networks. Characterization of such frameworks typically involves Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) to determine the crystal structure, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the coordination of the linker to the metal, and Thermogravimetric Analysis (TGA) to assess thermal stability. frontiersin.orgpsychosocial.com Scanning Electron Microscopy (SEM) is used to analyze the morphology of the synthesized crystals. frontiersin.org
A key advantage of MOFs is their high degree of tunability. aip.org The structure, pore size, and functionality of a MOF can be tailored by carefully selecting the metal nodes and organic linkers. cd-bioparticles.netaip.org For a hypothetical this compound MOF, several tuning strategies could be employed.
Linker Modification: The maleate linker itself could be functionalized with different chemical groups to alter the properties of the resulting framework without changing the underlying topology.
Mixed-Linker Systems: Introducing a secondary linker with a different length or geometry alongside maleate could systematically vary the pore dimensions and network topology.
Solvent and Temperature Control: The synthesis conditions, such as the choice of solvent and reaction temperature, can influence the final structure, sometimes leading to different dimensionalities (e.g., 2D layers vs. 3D frameworks) or pore arrangements. researchgate.net
This inherent tunability allows for the design of materials with optimized properties for specific applications, such as gas storage or separation, by controlling the pore environment. cd-bioparticles.net
Synthesis and Characterization of this compound-Based MOFs
This compound as a Precursor in Material Synthesis
This compound can serve as a valuable precursor for the solid-state synthesis of other important inorganic materials, particularly metal oxides. The process typically involves the thermal decomposition of the this compound complex, which breaks down at elevated temperatures to yield the desired material, often in a highly reactive, nanocrystalline form.
One significant application is in the synthesis of magnesium ferrite (B1171679) (MgFe₂O₄) nanoparticles. akjournals.com In this method, a precursor complex, such as magnesium tris(maleato) ferrate(III), is first synthesized. Upon heating, this precursor decomposes through several stages. Initially, it breaks down into intermediate species including this compound and an iron(II) species. akjournals.com The iron species oxidatively decomposes to form hematite (B75146) (α-Fe₂O₃). At higher temperatures (around 410-450°C), the this compound component decomposes directly to form magnesium oxide (MgO). akjournals.com Finally, a solid-state reaction between the in-situ formed MgO and α-Fe₂O₃ yields magnesium ferrite (MgFe₂O₄) at temperatures around 600°C. akjournals.com This precursor route allows for the formation of the ferrite at a much lower temperature than traditional ceramic methods, which require temperatures above 1000°C. akjournals.com
Similarly, this compound and other magnesium carboxylates can be used as precursors to synthesize pure magnesium oxide (MgO) nanoparticles. bu.edu.eg The thermal decomposition of the organic precursor at temperatures around 650°C can yield nanocrystalline MgO. bu.edu.eg The choice of the organic precursor (e.g., maleate, malate, oxalate) can influence the morphology and crystal size of the final MgO nanoparticles. bu.edu.egresearchgate.net
Oxide Material Precursors via Thermal Decomposition Pathways (e.g., MgO)
This compound serves as a viable precursor for the synthesis of magnesium oxide (MgO) through thermal decomposition. This process involves heating the this compound compound to a specific temperature, causing it to break down and form solid MgO as a product. The characteristics of the resulting magnesium oxide, such as particle size and surface area, can be influenced by the decomposition conditions and the nature of the precursor.
Research has shown that in the context of more complex systems, such as the thermal decomposition of magnesium tris(maleato) ferrate(III) dodecahydrate, this compound is formed as an intermediate species at around 248°C. akjournals.com This intermediate then decomposes at higher temperatures to yield magnesium oxide. akjournals.comresearchgate.net The MgO formed can subsequently react with other components in the system, for instance, with α-Fe2O3 in a solid-state reaction to produce magnesium ferrite (MgFe2O4) at approximately 600°C. akjournals.comresearchgate.net This demonstrates the utility of this compound as a precursor in the formation of mixed metal oxides at temperatures significantly lower than traditional ceramic methods. akjournals.com
The decomposition temperature of this compound can be influenced by the presence of other substances. For example, in one study, the decomposition of this compound to MgO within a magnesium tris(maleato) ferrate(III) complex occurred at 410°C. akjournals.com This is a lower temperature than the decomposition of pure this compound, which is reported to be 450°C, suggesting a catalytic effect from the co-existing iron oxide. akjournals.com In a broader study of MgO nanoparticle synthesis from different organic precursors, magnesium malate, a structurally similar compound, was decomposed at around 650°C, highlighting that the specific heating conditions and precursor form can significantly impact the decomposition temperature. bu.edu.eg
The thermal stability and decomposition of related compounds like hexa-aqua magnesium hydrogen maleate have also been investigated using thermogravimetric and differential thermal analyses, which are crucial techniques for understanding the precise pathways of thermal decomposition. researchgate.net The synthesis of mesoporous MgO with a high surface area has been achieved through the thermal decomposition of anhydrous magnesium acetate, a related carboxylate precursor, indicating the potential for controlling the morphology of the final oxide product. rsc.org
| Precursor/System | Intermediate Formation | Decomposition Product | Decomposition Temperature (°C) | Notes |
| Magnesium tris(maleato) ferrate(III) | This compound at 248°C akjournals.com | Magnesium Oxide (MgO) akjournals.comresearchgate.net | 410 akjournals.com | Decomposition temperature is lower than pure salt due to the catalytic effect of α-Fe2O3. akjournals.com |
| Pure this compound | Not applicable | Magnesium Oxide (MgO) | 450 akjournals.com | |
| Magnesium malate | Not applicable | Magnesium Oxide (MgO) bu.edu.eg | ~650 bu.edu.eg | Used for the synthesis of nanosized MgO. bu.edu.eg |
| Hexa-aqua magnesium hydrogen maleate | Not applicable | Not specified in abstracts | Analysis performed researchgate.netscirp.org | Thermal stability and melting point have been examined. researchgate.net |
Hybrid Inorganic-Organic Material Formation
This compound is a promising candidate for the formation of hybrid inorganic-organic materials. These materials are composites that combine the properties of both inorganic and organic components at the molecular or nanoscale, often leading to novel functionalities. The structure of the maleate anion, with its dicarboxylate groups, allows it to act as a linker or a guest species within an inorganic host lattice.
A significant area of application for such compounds is in the development of layered double hydroxides (LDHs). Research has been conducted on the formation of hybrid inorganic-organic composites of Mg-Al layered double hydroxides intercalated with anions such as citrate (B86180), malate, and tartrate, which are structurally related to maleate. osti.govtohoku.ac.jp In these studies, the organic anions were incorporated into the interlayer space of the Mg-Al LDH structure using a co-precipitation technique. osti.gov The orientation of the intercalated organic molecules was found to be dependent on the concentration. osti.gov For instance, with malate, the anions were inclined at an angle of 26 degrees relative to the LDH layers. osti.gov Given the structural similarities between maleate and malate as dicarboxylate anions, it is anticipated that this compound could be similarly employed to create novel LDH-based hybrid materials with tailored interlayer spacing and functionality.
Furthermore, the fundamental crystal structure of related compounds has been a subject of study. The crystal structure of hexa-aqua magnesium hydrogen maleate, for example, has been identified as belonging to the monoclinic system with space group P21/c. researchgate.netresearchgate.net A detailed understanding of the crystal structure is a critical prerequisite for the rational design and synthesis of more complex hybrid inorganic-organic frameworks where this compound units could serve as building blocks. The broader field of magnesium-containing metal-organic hybrid compounds is also being explored for applications such as hydrogen storage, indicating a strong interest in developing new materials based on magnesium and organic linkers. researchgate.netplu.mx
Mechanistic Investigations of Magnesium Maleate Reactivity
Reaction Pathways in Derivatization of Magnesium Maleate (B1232345)
The derivatization of magnesium maleate involves chemical transformations targeting the carboxyl groups or the carbon-carbon double bond of the maleate anion. While specific studies on the derivatization of this compound are not abundant, the reaction pathways can be inferred from the known chemistry of maleic acid and other metal maleates.
The carboxyl groups are primary sites for derivatization. In the presence of appropriate coupling reagents, these groups can react to form amides, esters, or other carboxylic acid derivatives. acs.org For instance, the reaction with amines, facilitated by peptide coupling agents, would yield amide derivatives. acs.org The magnesium ion can act as a Lewis acid, potentially influencing the reactivity of the carboxyl groups.
The carbon-carbon double bond in the maleate moiety is susceptible to addition reactions. Hydrogenation, for example, would convert the maleate to succinate. Maleic acid is a known reactant in many Diels-Alder reactions, suggesting that the maleate ligand in this compound could also participate in such cycloadditions. nih.gov Furthermore, ozonolysis of maleic acid is a known route to produce glyoxylic acid, indicating a potential pathway for oxidative cleavage of the double bond in this compound. nih.gov
Role of this compound in Catalytic Systems Research
This compound and its constituent ions are subjects of interest in both heterogeneous and homogeneous catalysis research.
This compound serves as a precursor for the synthesis of solid catalysts, primarily magnesium oxide (MgO). Heterogeneous catalysis often involves solid-phase catalysts, where reactions occur on the catalyst surface. wikipedia.org The synthesis of these catalysts frequently starts from a precursor material that is transformed into the active catalytic phase under specific conditions. mpg.de
Thermal decomposition (calcination) of this compound at elevated temperatures yields magnesium oxide, a material widely recognized for its catalytic properties and use as a catalyst support. researchgate.netetasr.com MgO is valued for its high surface area, thermal stability, and basicity, making it an effective catalyst for reactions like transesterification in biodiesel production. etasr.com The decomposition of this compound directly to magnesium oxide at high temperatures establishes its role as a viable precursor for creating these catalytically active materials. researchgate.net The reactivity and properties of the final MgO catalyst can be influenced by the calcination temperature and conditions used during the decomposition of the magnesium salt precursor. researchgate.net
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, magnesium compounds have demonstrated significant utility. researchgate.net While specific research highlighting this compound as a direct catalyst is limited, its components—the magnesium ion and the maleate ligand—can play crucial roles.
Magnesium-based complexes are effective catalysts for various polymerization reactions, including the ring-opening copolymerization of maleic anhydride (B1165640) with epoxides to produce polyesters like poly(propylene maleate). nih.govrsc.orgresearchgate.net In these systems, a magnesium-containing compound acts as the catalyst, initiating and propagating the polymerization chain. rsc.org The maleate anion itself can act as a ligand, coordinating to metal centers and influencing the catalytic cycle. For example, the formation of d → π* complexes between metal ions and maleate has been observed, which can be an initial step in a reduction process. researchgate.net The ability of magnesium ions to catalyze reactions like hydroamination and hydrosilylation further underscores the potential catalytic activity of magnesium in a homogeneous setting. researchgate.net
Heterogeneous Catalysis Precursor Roles
Photochemical and Thermal Decomposition Mechanisms
The stability of this compound is limited by temperature and exposure to light, leading to decomposition through distinct mechanisms.
Thermal decomposition of this compound, when heated to high temperatures, results in the formation of carbon oxides (carbon monoxide and carbon dioxide) and magnesium oxide. anmol.orgmubychem.com This is a common decomposition pathway for metal carboxylates. A study on the thermal analysis of a related mixed-metal salt, magnesium tris(maleato) ferrate(III), confirms that at higher temperatures, the this compound component decomposes directly to magnesium oxide. researchgate.net In aqueous environments, degradation may proceed differently, potentially yielding magnesium ions, hydroxide (B78521) ions, and malic acid through hydration of the maleate double bond. nih.gov
The photochemical decomposition of this compound is less documented. However, the maleate moiety is known to be photochemically active. Irradiation can induce isomerization from the cis (maleate) to the trans (fumarate) form. Furthermore, photochemical reactions involving maleate can lead to addition or cleavage reactions. uni-regensburg.desurrey.ac.uk For instance, the photochemical decomposition of vinyl chloride resins can be influenced by the presence of metal maleates. google.com
Kinetic and thermodynamic studies provide insight into the energy requirements and rates of decomposition. Thermal analysis techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) are used to determine these parameters.
For a related compound, copper-doped Magnesium Hydrogen Maleate Hexahydrate, thermal analysis showed that the material begins to lose its water of crystallization around 103°C (376.4 K). scirp.org Studies on the thermal decomposition of enalapril (B1671234) maleate demonstrated that the degradation follows first-order kinetics, with the rate constants being temperature-dependent as described by the Arrhenius equation. scielo.brptfarm.pl Kinetic studies on the thermal decomposition of magnesium carbonate (MgCO₃) show that it begins to decompose at approximately 460°C (733 K), with an apparent activation energy of about 203 kJ mol⁻¹. mdpi.com While this data is for a different magnesium salt, it provides a reference for the energy required to break down a magnesium-containing compound into MgO.
Decomposition Data for Related Magnesium Compounds
| Compound | Technique | Key Findings | Reference |
|---|---|---|---|
| Copper Doped Magnesium Hydrogen Maleate Hexahydrate | DTA/TG | Starts losing water of crystallization at 103.4°C (376.4 K). | scirp.org |
| Magnesium Carbonate (Magnesite) | Gravimetry/FTIR | Decomposition begins at ~460°C (733 K); Apparent activation energy ~203 kJ mol⁻¹. | mdpi.com |
| Enalapril Maleate Tablets | HPLC | Decomposition follows first-order kinetics; rate is temperature-dependent. | ptfarm.pl |
Advanced Analytical Methodologies for Magnesium Maleate Research
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is a cornerstone for the separation and analysis of magnesium maleate (B1232345) and its potential impurities. High-performance liquid chromatography and ion chromatography are particularly powerful tools for ensuring the quality and purity of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and automated technique used for the separation, identification, and quantification of components in a mixture. rroij.com It is extensively utilized in the analysis of magnesium maleate, primarily for assessing purity by detecting and quantifying related organic acids and for the direct measurement of the malate (B86768) anion.
In the synthesis of this compound, which may involve the reaction of magnesium carbonate with maleic acid, residual starting materials or isomers can persist as impurities. nih.govmaterialsciencejournal.org HPLC is the method of choice for detecting such impurities. For instance, the industrial production of malic acid (a related compound) often starts from the hydration of maleic acid, which can lead to residual maleic acid or its geometric isomer, fumaric acid, in the final product. nih.gov
Research findings have demonstrated the utility of HPLC in the quality control of di-magnesium malate lots. In one study, eight different batches were analyzed for maleic and fumaric acids. nih.gov While maleic acid was not detected, the analysis quantified fumaric acid, with concentrations ranging from 0.24% to 0.40%. nih.gov The malate content itself can also be accurately determined using HPLC, often in conjunction with techniques like inductively coupled plasma (ICP) spectrometry for the magnesium cation. nih.gov
A typical HPLC method for analyzing organic acids like maleate involves a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous-organic mixture with an acid modifier to control ionization. nih.govresearchgate.net
Table 1: Example HPLC Conditions for Malate Analysis
| Parameter | Condition |
| Column | Thermo Scientific C18 |
| Mobile Phase | Methanol, Water, Acetic Acid (4:8:0.1 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 227 nm nih.gov |
| Injection Volume | 20 µL nih.gov |
| Column Temp. | 25±1°C nih.gov |
This interactive table summarizes typical starting conditions for the HPLC analysis of malate-containing compounds, which can be adapted for this compound.
Ion Chromatography (IC)
Ion Chromatography (IC) is a powerful technique for determining ionic species, making it ideal for the analysis of both the magnesium cation and the maleate anion in this compound. metrohmusa.com IC is particularly useful when analytes lack a UV chromophore or for the simultaneous analysis of various ionic contaminants. thermofisher.com The technique separates ions based on their interaction with a stationary phase resin, followed by detection, commonly via conductivity. metrohmusa.comthermofisher.com
For the analysis of this compound, IC can be used to quantify the primary components (Mg²⁺ and maleate²⁻) and to screen for a wide range of potential inorganic and organic ionic impurities. alstesting.co.th The IPC-TM-650 2.3.28 method, for instance, lists malate as a weak organic acid (WOA) that can be monitored by IC to ensure the reliability of electronic products where such residues can cause corrosion. alstesting.co.thipc.org
An IC system for analyzing this compound would typically involve separate methods for cation and anion analysis.
Anion Analysis: An anion-exchange column (e.g., IonPac AS11) with a hydroxide (B78521) eluent gradient can effectively separate maleate from other organic and inorganic anions. thermofisher.com
Cation Analysis: A cation-exchange column would be used to separate and quantify magnesium, along with other potential cationic impurities like calcium, sodium, and potassium. alstesting.co.th
The high sensitivity of IC allows for the detection of trace amounts of ionic contamination, often in the parts-per-billion (ppb) range. alstesting.co.th
Electrophoretic Methods for Separation and Characterization
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high efficiency and low solvent consumption. tum.de In its various modes, CE separates ions based on their charge and hydrodynamic radius as they move through an electrolyte-filled capillary under an applied voltage. vtt.fidlsu.edu.ph
This technique is well-suited for the analysis of this compound, as it can simultaneously determine cations like magnesium and anions like maleate. researchgate.net Capillary Zone Electrophoresis (CZE), the simplest mode, is versatile for analyzing small organic and inorganic ions. dlsu.edu.ph The development of a CZE method with an appropriate background electrolyte can achieve a fast and reliable separation of four-carbon dicarboxylic acids, including maleate. vtt.fi
For cation analysis, CE with capacitively coupled contactless conductivity detection (CE-C⁴D) has been successfully developed for the determination of potassium, sodium, calcium, and magnesium in complex matrices. researchgate.net This highlights its potential for accurately quantifying the magnesium content in a this compound sample. The advantages of CE over other methods include rapid analysis times and the ability to handle compounds that are challenging for traditional HPLC or GC techniques. tum.de
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, these methods provide critical information about its thermal stability, decomposition pathway, hydration states, and phase transitions.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated under a controlled atmosphere. wku.edu It is a fundamental tool for studying the decomposition of this compound. TGA curves provide quantitative information about the loss of volatiles, such as water of hydration, and the subsequent decomposition of the anhydrous salt.
Studies on magnesium hydrogen maleate hexahydrate show a multi-step decomposition process. The TGA thermogram indicates an initial weight loss corresponding to the release of water molecules. materialsciencejournal.orgresearchgate.net For example, in one study, the sample began to lose water at 376.4 K (103.4 °C). scirp.org
Following dehydration, the anhydrous this compound decomposes at higher temperatures. akjournals.com The final decomposition product upon heating to a sufficiently high temperature (e.g., above 1000 K) is typically a stable residue of magnesium oxide (MgO). materialsciencejournal.org The experimental weight of the final residue can be compared to the theoretical value calculated from the molecular formula, confirming the stoichiometry of the original compound. materialsciencejournal.org
Table 2: TGA Decomposition Stages of a Doped Magnesium Hydrogen Maleate Hexahydrate
| Temperature Range | Event | Observation |
| From 376.4 K (103.4 °C) | Dehydration | Onset of water loss scirp.org |
| > 591.3 K (318.2 °C) | Decomposition | Formation of volatile substances (CO, CO₂) materialsciencejournal.org |
| At 1087.6 K (814.5 °C) | Final Residue | Stable weight corresponding to Magnesium Oxide (MgO) materialsciencejournal.org |
This interactive table outlines the thermal events observed during the TGA of a this compound derivative, based on published research. materialsciencejournal.orgscirp.org
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature. wikipedia.org These methods detect thermal events such as melting, crystallization, glass transitions, and solid-state reactions. torontech.com
For this compound hydrates, DTA/DSC can identify the endothermic peaks associated with both dehydration and melting. In a study of cobalt-doped magnesium hydrogen maleate hexahydrate, DTA revealed an endothermic peak at 411.4 K (138.3 °C), which was attributed to the melting of the sample. materialsciencejournal.org This was in close agreement with the melting point determined by the capillary method (403 K or 130 °C). materialsciencejournal.org
Following melting, exothermic peaks may be observed, corresponding to the decomposition of the maleate structure. materialsciencejournal.org In the analysis of magnesium tris(maleato) ferrate(III), DTA was used alongside TGA to track the decomposition pathway, which involved the formation of this compound as an intermediate that subsequently decomposed to magnesium oxide. akjournals.com DSC has also been employed to study the effect of this compound as a compatibilizer in polymer blends, where it influences the crystallization and melting behavior of the polymer components. researchgate.net
The combination of TGA with DTA or DSC in a simultaneous thermal analyzer (STA) provides complementary information on weight loss and associated energetic changes, offering a comprehensive thermal profile of this compound. researchgate.net
Elemental Analysis and Spectroscopic Quantification Methods (e.g., ICP-AES)
The precise quantification of magnesium in this compound is crucial for purity assessment, quality control, and formulation development. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust and widely adopted technique for this purpose. researchgate.netfilab.fr This method offers high sensitivity, a wide linear dynamic range, and the capability for simultaneous multi-element analysis, making it well-suited for determining the magnesium content in raw materials and finished products. mdpi.comresearchgate.net
The fundamental principle of ICP-AES involves introducing the sample, typically after acid digestion to create a liquid matrix, into a high-temperature argon plasma (around 6,000–10,000 K). mdpi.com Within the plasma, the magnesium atoms and ions are excited to higher energy levels. As they relax to their ground state, they emit photons of light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of magnesium in the sample. researchgate.net
In the context of this compound, research on the closely related compound di-magnesium malate (DMM) highlights the use of ICP-AES to determine purity by analyzing the magnesium content. nih.govresearchgate.net The analytical procedure typically involves the dissolution of the this compound sample in a suitable acid, such as nitric acid, to ensure complete digestion of the organic maleate portion and to bring the magnesium into a solution compatible with the ICP-AES instrument.
Validation of an ICP-AES method for magnesium quantification involves assessing several key parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Studies on magnesium analysis in various matrices have demonstrated excellent performance, with relative standard deviation (RSD) values for precision often below 9.0% and recovery rates for accuracy typically ranging from 80.0% to 119.0%. mdpi.com The LOD for magnesium can be as low as 0.04 mg/kg, depending on the sample matrix and instrument configuration. mdpi.com
| Parameter | Typical Value / Condition | Source |
| Analytical Wavelength (nm) | 285.213 (atomic), 279.800 (ionic) | oiv.int |
| Plasma Viewing | Axial or Radial | researchgate.net |
| Sample Preparation | Wet digestion with Nitric Acid | |
| Limit of Detection (LOD) | 0.04 - 2.25 mg/kg | mdpi.com |
| Limit of Quantification (LOQ) | 0.12 - 7.50 mg/kg | mdpi.com |
| Precision (RSD%) | < 9.0% | mdpi.com |
| Accuracy (Recovery %) | 80.0% - 119.0% | mdpi.com |
This table presents typical parameters for the analysis of magnesium using ICP-AES, compiled from studies on various matrices.
Other spectroscopic methods for magnesium quantification include Flame Atomic Absorption Spectroscopy (FAAS). mdpi.comsdiarticle4.com While FAAS is a reliable technique, ICP-AES is often preferred due to its ability to overcome certain chemical interferences and its capacity for analyzing multiple elements simultaneously, which can be advantageous for detecting potential inorganic impurities. researchgate.netmdpi.com
Chemical Imaging Techniques for Spatial Distribution Studies
Understanding the spatial distribution of this compound within a complex matrix, such as a pharmaceutical tablet, is critical for assessing product homogeneity and predicting performance. Chemical imaging techniques are powerful methodologies that provide both spatial and chemical information, allowing for the visualization of component distribution. researchgate.networldscientific.com
Near-Infrared Chemical Imaging (NIR-CI) combines NIR spectroscopy with digital imaging to generate a hyperspectral data cube, where each pixel contains a complete near-infrared spectrum. researchgate.net This technique can be used to visualize the spatial distribution of this compound by identifying its unique spectral signature. worldscientific.com Research on other maleate salts, such as chlorpheniramine (B86927) maleate, has successfully utilized NIR-CI to assess the homogeneity of the active pharmaceutical ingredient (API) in tablets. researchgate.netnih.gov By applying chemometric models like Partial Least Squares (PLS) regression to the hyperspectral data, a chemical image is generated that maps the concentration of the maleate salt across the sample surface. researchgate.net This non-destructive and rapid method is ideal for identifying areas of high or low concentration, providing insights into the mixing process and potential segregation issues. worldscientific.com
Mass Spectrometry Imaging (MSI) is another advanced technique capable of mapping the spatial distribution of chemical species. mdpi.com MSI analyzes the sample surface by desorbing and ionizing molecules from specific coordinates and then measuring their mass-to-charge (m/z) ratio. mdpi.com
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a high-sensitivity surface imaging technique. It uses a primary ion beam to bombard the sample surface, causing the emission of secondary ions from the outermost molecular layer. These secondary ions are then analyzed based on their time of flight to a detector. ToF-SIMS can provide detailed chemical maps of a surface. Studies on model tablets containing a malate salt have demonstrated the ability of ToF-SIMS to identify and map the locations of the API and excipients on the tablet surface at the nanoscale. nottingham.ac.uk
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI involves coating the sample with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes both the matrix and the analyte, allowing for the mapping of specific molecules. mdpi.com This technique could be applied to visualize the distribution of the intact this compound compound or its constituent ions.
These imaging techniques provide a detailed understanding of the micro-domain structure of a formulation. For this compound, they can be used to ensure uniform distribution in a solid dosage form, which is often critical for consistent product quality and efficacy.
| Technique | Principle | Information Obtained | Typical Application for this compound | Source |
| NIR-CI | Combines NIR spectroscopy with imaging to acquire spectra at each pixel. | Molecular vibrational information; quantitative distribution of components. | Assessing blend homogeneity and uniformity in pharmaceutical tablets. | researchgate.networldscientific.com |
| ToF-SIMS | A primary ion beam creates secondary ions from the sample surface, which are analyzed by mass. | Elemental and molecular composition of the outermost surface layer. | High-resolution mapping of API and excipient distribution on a tablet surface. | nottingham.ac.uk |
| MALDI-MSI | Laser desorption/ionization from a matrix-coated sample. | Molecular weight and spatial distribution of intact molecules and fragments. | Visualizing the distribution of this compound within tissue sections or complex formulations. | mdpi.com |
Future Directions in Magnesium Maleate Research
Exploration of Novel Synthetic Methodologies
Current synthesis of magnesium-containing compounds often relies on established methods. However, future research will likely focus on developing more sustainable and efficient synthetic routes for magnesium maleate (B1232345). This includes exploring alternative precursors and reaction conditions to enhance yield and purity. For instance, processes that convert maleic acid or maleic anhydride (B1165640) to useful derivatives could be further optimized. google.com A key area of interest is the development of methods that allow for precise control over the crystalline structure and particle size of magnesium maleate, which are crucial for its performance in various applications.
Research into the synthesis of related magnesium complexes, such as magnesium maltol (B134687) and magnesium ethylmaltol, has demonstrated the use of magnesium oxide with citric acid to improve solubility during the reaction process. acs.orgnih.gov Similar innovative approaches could be adapted for this compound synthesis, potentially leading to more efficient and scalable production methods. The goal is to move beyond conventional precipitation reactions by exploring techniques like hydrothermal synthesis or mechanochemistry, which could offer better control over the final product's characteristics.
Advanced Computational Modeling for Predictive Understanding
Computational modeling is set to become an indispensable tool in the study of this compound. Advanced simulation techniques, such as those based on the embedded atom model (EAM) and crystal plasticity (CP) frameworks, can provide deep insights into the material's behavior at the atomic and molecular levels. researchgate.netmdpi.com While these models have been applied to magnesium and its alloys, their specific application to this compound could predict its mechanical, thermal, and chemical properties with high accuracy. researchgate.netmdpi.com
For instance, molecular dynamics simulations can model the precipitation and kinetic parameters of magnesium compounds, which is crucial for optimizing synthesis processes. nih.gov By simulating the interactions between magnesium ions and maleate anions in different solvent environments, researchers can predict the most stable crystal structures and identify the key factors controlling nucleation and growth. rsc.org This predictive capability can significantly reduce the experimental effort required to develop new synthetic routes and to understand the material's behavior under various conditions. Furthermore, computational studies can elucidate the thermodynamic stability of different this compound polymorphs and hydrates, guiding the synthesis of materials with desired properties. rsc.org
Integration into Emerging Material Systems
A significant future direction for this compound research lies in its integration into advanced and emerging material systems. Its properties make it a candidate for use as a modifier in biomaterials and polymer composites. For example, recent studies have shown that incorporating magnesium malate (B86768) into calcium phosphate (B84403) bone cement can enhance its biological activity and promote bone regeneration. researchgate.net This suggests a potential for this compound to be used in similar applications, leveraging its ability to release magnesium ions in a controlled manner.
The role of this compound in polymer chemistry is another promising area. It could be explored as a cross-linking agent, a thermal stabilizer, or an adhesion promoter in various polymer matrices. The interaction between the maleate anion and polymer chains could lead to composites with improved mechanical strength, thermal stability, and barrier properties. Future work will likely involve fabricating and characterizing these novel composite materials to evaluate their performance for a range of industrial applications.
Interdisciplinary Research Avenues Beyond Prohibited Scope
Future progress in understanding and utilizing this compound will heavily rely on interdisciplinary collaboration. The complex nature of its synthesis, characterization, and application necessitates a combined effort from chemists, material scientists, physicists, and computational experts. For example, combining experimental synthesis with advanced computational modeling can create a powerful feedback loop, where simulations guide experimental design, and experimental results validate and refine the computational models. mdpi.com
Exploring the fundamental interactions of magnesium ions in biological and chemical systems will continue to be a key research driver. mdpi.com Studies on the role of magnesium in enzymatic reactions and its interaction with biomolecules can provide inspiration for the design of new this compound-based catalysts or functional materials. mdpi.comumich.edu As researchers from different fields come together, new and unforeseen applications for this compound are likely to emerge, expanding its scientific and technological importance.
Q & A
Basic Research Question
- Solvent Selection : Use water-ethanol mixtures (3:1 v/v) for slow evaporation.
- Temperature Control : Maintain 4°C to reduce nucleation density.
- Seeding : Introduce microcrystals to promote controlled growth.
Validate crystal quality via SXRD (R-factor < 0.05) and compare with Cambridge Structural Database entries .
What strategies mitigate coordination variability in this compound complexes?
Advanced Research Question
Magnesium’s variable coordination (4–6 ligands) affects solubility and bioavailability. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
